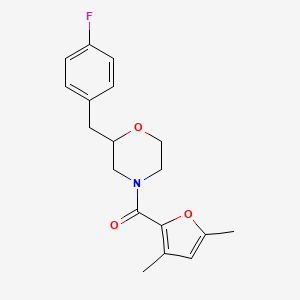
N,N-dimethyl-N'-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-propanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-N'-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-propanediamine, also known as DMAPT, is a synthetic compound that has gained attention in the scientific community due to its potential as an anti-cancer agent. DMAPT belongs to the family of naphthoquinones and has shown promising results in various preclinical studies.
Mechanism of Action
N,N-dimethyl-N'-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-propanediamine exerts its anti-cancer effects through multiple mechanisms, including the inhibition of NF-κB signaling pathway, induction of oxidative stress, and modulation of the tumor microenvironment. NF-κB is a transcription factor that plays a crucial role in the regulation of cell survival, proliferation, and inflammation. This compound inhibits the activation of NF-κB, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce oxidative stress in cancer cells, leading to the activation of the p53 pathway and subsequent apoptosis. This compound has also been shown to inhibit the activity of enzymes involved in angiogenesis, such as matrix metalloproteinases and urokinase plasminogen activator, leading to the inhibition of tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
N,N-dimethyl-N'-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-propanediamine has several advantages as a potential anti-cancer agent, including its ability to induce apoptosis in cancer cells and inhibit angiogenesis. However, its limitations include its low solubility in water and potential toxicity at high doses.
Future Directions
For research on N,N-dimethyl-N'-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-propanediamine include investigating its potential in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for maximum efficacy and minimal toxicity. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Synthesis Methods
N,N-dimethyl-N'-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-propanediamine can be synthesized through a multi-step process involving the condensation of 1,2-naphthoquinone with N,N-dimethyl-1,3-propanediamine. The final product is obtained through purification using column chromatography.
Scientific Research Applications
N,N-dimethyl-N'-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-propanediamine has been extensively studied for its potential as an anti-cancer agent. It has shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth in various cancer cell lines and animal models. This compound has also been investigated for its potential in treating inflammatory diseases, such as rheumatoid arthritis and psoriasis.
properties
IUPAC Name |
N',N'-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-17(2)11-5-10-16-15-9-8-13-6-3-4-7-14(13)12-15/h3-4,6-7,15-16H,5,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVJJGLNKULIJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyridazine](/img/structure/B5978226.png)
![4-{acetyl[(4-methoxyphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B5978234.png)
![3-(methylthio)-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]propanamide](/img/structure/B5978240.png)
![3-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B5978244.png)
![N-[2-(3-methylphenoxy)ethyl]-N'-phenylurea](/img/structure/B5978251.png)

![ethyl 3-benzyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B5978268.png)
![N-methyl-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine](/img/structure/B5978272.png)
![N-(2-chlorobenzyl)-3-(1-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B5978277.png)
![octahydro-2H-quinolizin-1-ylmethyl [4-(trifluoromethyl)benzoyl]carbamate](/img/structure/B5978286.png)
![ethyl N-[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]glycinate](/img/structure/B5978287.png)
![3-amino-5-[(2-hydroxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5978295.png)

![7-[1-(4-chlorophenyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5978326.png)